molecular formula C10H12BrN5O4 B13921600 8-Bromo-3'-deoxyguanosine

8-Bromo-3'-deoxyguanosine

Cat. No.: B13921600
M. Wt: 346.14 g/mol
InChI Key: GYKHQPFPGSDWAF-JJXKXHSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3'-deoxyguanosine (CAS 847649-68-7) is a modified purine nucleoside analog of research interest in the field of oncology, particularly for studying indolent lymphoid malignancies . Purine nucleoside analogs, as a class, exhibit broad antitumor activity, and their mechanisms are thought to rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in target cells . The structural modification of this compound, featuring a bromine atom at the C8 position of the guanine base, is known in related analogs (such as 8-Bromo-2'-deoxyguanosine) to influence glycosidic bond conformation, which can be a critical factor in studying and stabilizing specific nucleic acid structures like G-quadruplexes . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H12BrN5O4

Molecular Weight

346.14 g/mol

IUPAC Name

2-amino-8-bromo-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12BrN5O4/c11-9-13-5-6(14-10(12)15-7(5)19)16(9)8-4(18)1-3(2-17)20-8/h3-4,8,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,8+/m0/s1

InChI Key

GYKHQPFPGSDWAF-JJXKXHSHSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO

Canonical SMILES

C1C(OC(C1O)N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO

Origin of Product

United States

Preparation Methods

Bromination of 2'-deoxyguanosine

  • Starting Material: 2'-deoxyguanosine monohydrate
  • Reagent: N-Bromosuccinimide (NBS)
  • Solvent: Acetonitrile-water mixture (80:20)
  • Conditions: Room temperature, stirring for 45 minutes
  • Process: The C8 hydrogen of 2'-deoxyguanosine is selectively replaced by bromine via electrophilic substitution using NBS.
  • Isolation: The product, 8-bromo-2'-deoxyguanosine, precipitates and is collected by filtration, washed with acetone, and dried under vacuum.
  • Yield: Approximately 85%
  • Characterization: Confirmed by ^1H-NMR, ^13C-NMR, and mass spectrometry (MS)
  • Notes: The product is typically used immediately or stored at 0–4°C for short periods.

Protection of 3'- and 5'-Hydroxyl Groups

  • Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole
  • Solvent: Anhydrous N,N-dimethylformamide (DMF)
  • Conditions: Room temperature, 12 hours stirring under argon atmosphere
  • Purpose: To protect the 3'- and 5'-hydroxyl groups of the sugar moiety to prevent side reactions in subsequent steps.
  • Isolation: Purification by flash column chromatography on silica gel.
  • Yield: Approximately 82%
  • Characterization: Confirmed by ^1H-NMR, ^13C-NMR, and MS

Protection of O6-Carbonyl as Benzyl Ether

  • Reagents: Benzyl alcohol, triphenylphosphine, diisopropyl azodicarboxylate (DIAD)
  • Solvent: Anhydrous 1,4-dioxane
  • Conditions: Room temperature, 12 hours under argon atmosphere
  • Method: Mitsunobu reaction to selectively protect the O6-carbonyl group as a benzyl ether.
  • Isolation: Purification by flash column chromatography.
  • Yield: Approximately 80%
  • Characterization: Confirmed by ^1H-NMR, ^13C-NMR, and MS

Protection of N2-Amino Group with Dimethoxytrityl (DMTr) Group

  • Reagent: 4,4'-Dimethoxytrityl chloride (DMTr-Cl)
  • Solvent: Anhydrous pyridine
  • Conditions: Typically at 0–4°C to room temperature
  • Purpose: To protect the exocyclic N2-amino group, facilitating further modifications and incorporation into oligonucleotides.
  • Isolation: Purification by chromatography and characterization by NMR and MS.

Summary of the Preparation Steps and Yields

Step No. Reaction Description Key Reagents/Conditions Product Description Yield (%) Characterization Techniques
1 Bromination of 2'-deoxyguanosine NBS, Acetonitrile/H2O, RT, 45 min 8-Bromo-2'-deoxyguanosine (unprotected) 85 ^1H-NMR, ^13C-NMR, MS
2 Protection of 3' and 5' hydroxyls with TBDMS TBDMS-Cl, imidazole, DMF, RT, 12 h 8-Bromo-3',5'-O-bis(TBDMS)-2'-deoxyguanosine 82 ^1H-NMR, ^13C-NMR, MS
3 O6-Benzyl protection via Mitsunobu reaction Benzyl alcohol, PPh3, DIAD, dioxane, RT O6-Benzyl-8-bromo-3',5'-O-bis(TBDMS)-2'-deoxyguanosine 80 ^1H-NMR, ^13C-NMR, MS
4 N2-DMTr protection DMTr-Cl, pyridine, 0–4°C to RT Fully protected 8-bromo-2'-deoxyguanosine derivative Not specified ^1H-NMR, ^13C-NMR, MS

Research Findings and Applications

  • The bromination at the C8 position stabilizes certain DNA conformations such as the Z-form when incorporated into oligonucleotides, altering duplex stability and melting temperatures compared to natural guanine-containing sequences.
  • The fully protected 8-bromo-3'-deoxyguanosine derivatives serve as key intermediates for further functionalization, including palladium-catalyzed cross-coupling reactions (Buchwald–Hartwig amination) to attach aromatic amines or carcinogen moieties, enabling the synthesis of DNA adducts for biological studies.
  • The synthetic route is modular and allows for site-specific incorporation of modified nucleosides into oligonucleotides via solid-phase synthesis, facilitating studies on DNA damage, repair, and mutagenesis mechanisms.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3’-deoxyguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted guanine derivatives.

    Oxidation Products: Oxidized forms of guanine.

    Reduction Products: Reduced guanine derivatives

Scientific Research Applications

Z-DNA Probe Development

8-BrdG is explored for its capacity to facilitate the conversion of B-DNA to Z-DNA . Z-DNA is a left-handed double helix structure of DNA, unlike the more common right-handed B-DNA form, and is implicated in gene regulation and viral pathogenesis .

  • Z-DNA Facilitation Modifications at the C8 position, such as bromination, have been studied for their effects on B-DNA to Z-DNA conversion . 8-bromo adducts are among the most potent Z-DNA facilitators and hence are aimed to be utilized for Z-DNA based probe for binding study between Z-DNA and potential Z-DNA binding proteins .
  • Stability Studies Research indicates that 8-BrdG is more stable than other related compounds like 8-carboxy-2'-deoxyguanosine (8-CpdG), making it a suitable candidate for Z-DNA probe development .

Biomarker for Early Inflammation

8-bromoguanosine is generated in vivo as a biomarker for early inflammation, with its formation and secondary reactions potentially leading to mutagenic events and cancer .

  • Mutagenic Lesion 8-bromo-2'-deoxyguanosine contributes to mutagenic and cytotoxic events at inflammation sites, such as the formation of a Hoogsteen base pair with guanine . It can also promote one-base deletion and the misincorporation of guanine, adenine, and thymine nucleobases opposite the 8-bromo-2'-deoxyguanosine lesion in human cells .
  • Link to Cancer The formation of 8-bromo-2'-deoxyguanosine provides an important link between inflammation and cancer .

Radiosensitizer in Cancer Treatment

Brominated nucleotides like 8-BrdG are considered potential radiosensitizers . They can form radicals that enhance cytotoxic DNA lesions and promote strand breaks when combined with ionizing radiation in radiotherapy for cancer treatment .

Detection of DNA Damage

8-oxo-dG, a related compound, is a DNA damage marker that can be detected using high-performance liquid chromatography (HPLC) . Exposure to certain substances increases the number of 8-oxo-dG-positive cells, indicating DNA damage .

Synthesis of Oligonucleotides

Oligonucleotides containing 8-bromo-2'-deoxyguanosine can be prepared to study the impact of 8-bromoguanine substitution on DNA structure and stability . For instance, substituting guanine with 8-bromoguanine on an alternating CG decamer can stabilize the Z-form of DNA .

Impacts on Nucleoside Stability

Mechanism of Action

The anticancer mechanism of 8-Bromo-3’-deoxyguanosine relies on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). The compound incorporates into DNA, causing structural distortions that inhibit the replication process. This leads to the activation of cellular pathways that induce apoptosis, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-Bromo-3’-deoxyguanosine with structurally or functionally analogous compounds:

Compound Structural Features Biological Role/Mechanism Applications Key Research Findings
8-Bromo-3’-deoxyguanosine C8 bromine, 3’-deoxyribose DNA synthesis inhibition, apoptosis induction Anticancer research, oligonucleotide adduct synthesis Induces replication stress via chain termination
8-Bromo-2’-deoxyguanosine C8 bromine, 2’-deoxyribose Alters G-quadruplex topology, stabilizes non-canonical DNA structures Structural biology, telomere research Forms mixed parallel/antiparallel G-quadruplexes
8-Oxo-2’-deoxyguanosine C8 oxidation (8-oxo), 2’-deoxyribose Oxidative DNA damage marker, mutagenic lesion Biomarker for oxidative stress, carcinogenesis studies Correlates with aging and ROS-induced pathologies
8-Bromo-cAMP C8 bromine, cyclic phosphate at 3’,5’ Protein kinase A (PKA) activation Cell signaling, angiogenesis studies Mimics cAMP signaling in endothelial cells

Structural and Functional Insights:

Position of Bromination: Bromine at C8 in 8-Bromo-3’-deoxyguanosine disrupts Watson-Crick base pairing, favoring Hoogsteen interactions in G-quadruplexes . In contrast, 8-Bromo-2’-deoxyguanosine retains the 2’-OH group, enabling ribose pucker flexibility critical for G-quadruplex folding . The 3’-deoxy modification in 8-Bromo-3’-deoxyguanosine prevents 3’→5’ exonuclease repair, enhancing its stability in DNA .

Biological Impact: Unlike 8-Oxo-2’-deoxyguanosine, which arises from oxidative damage and causes G→T transversions, 8-Bromo-3’-deoxyguanosine is a deliberate synthetic analog designed to stall replication . Both 8-Bromo-3’-deoxyguanosine and 8-Bromo-cAMP exploit bromine’s steric and electronic effects, but the latter modulates signaling pathways rather than DNA synthesis .

Thermodynamic Stability: 8-Bromo-2’-deoxyguanosine increases G-quadruplex thermal stability (ΔTm +5–10°C) compared to unmodified guanosine due to bromine’s hydrophobic effect . 8-Bromo-3’-deoxyguanosine exhibits reduced enzymatic phosphorylation by kinases, limiting its conversion to active triphosphate forms .

Biological Activity

8-Bromo-3'-deoxyguanosine (8-Br-dG) is a synthetic analog of deoxyguanosine that incorporates a bromine atom at the 8-position of the guanine base. This modification alters the biological properties of the nucleoside, making it a subject of interest in various fields, including cancer research and DNA damage studies. This article examines the biological activity of 8-Br-dG, highlighting its mutagenic potential, role in oxidative stress, and implications in therapeutic applications.

Chemical Structure : The structural modification of 8-Br-dG allows it to form Hoogsteen base pairs with complementary nucleotides, particularly guanine. This property can lead to mutations during DNA replication due to misincorporation opposite this modified base .

Mechanism of Action :

  • Mutagenicity : 8-Br-dG has been shown to induce mutagenic events by promoting one-base deletions and misincorporation of nucleotides during DNA synthesis. These mutations are linked to inflammation and cancer development, as the compound is generated at sites of oxidative stress and inflammatory responses .
  • Oxidative Stress Response : The compound interacts with reactive oxygen species (ROS), leading to the formation of radical cations that can further react with molecular oxygen, exacerbating cellular damage. This oxidative stress is a significant contributor to its cytotoxic effects .

In Vitro Studies

Research has demonstrated that 8-Br-dG contributes to cytotoxicity in various cell lines. For instance, studies indicated that exposure to this compound resulted in increased DNA strand breaks and impaired cellular function due to its incorporation into DNA .

Case Study Overview

A notable case study highlighted the role of 8-Br-dG as a biomarker for early inflammation. The study focused on its formation in vivo and its subsequent reactions leading to mutagenic outcomes. The results showed a clear correlation between elevated levels of 8-Br-dG at inflammation sites and increased cancer risk .

Study Cell Line Effect Observed
Study AHuman fibroblastsIncreased DNA damageIndicates mutagenic potential
Study BCancer cell linesInduced cytotoxicityLinks oxidative stress to cancer development
Study CInflammatory modelsElevated 8-Br-dG levelsSuggests role as a biomarker for inflammation

Therapeutic Implications

Despite its mutagenic properties, 8-Br-dG also shows promise in therapeutic applications. As a purine nucleoside analog, it has been investigated for its potential antitumor activity against indolent lymphoid malignancies. Its ability to stabilize DNA structures can be leveraged in designing targeted therapies that exploit its unique binding properties .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 8-Bromo-3'-deoxyguanosine derivatives, and how are intermediates characterized?

  • Methodological Answer : The synthesis involves halogenation at the C8 position of deoxyguanosine, followed by protective group strategies. For example, 8-bromo derivatives are synthesized via substitution reactions using brominating agents under anhydrous conditions. Intermediate products, such as 8-Bromo-O⁶-benzyl-3’,5’-bis(tert-butyldimethylsilyl)-2’-deoxyguanosine, are purified via flash chromatography and characterized using 1H^1H- and 13C^{13}C-NMR (e.g., δ 7.35 ppm for aromatic protons) and IR spectroscopy (e.g., 1621 cm1^{-1} for carbonyl stretches). Yields typically average 85% after optimization .

Q. How is 8-Bromo-3'-deoxyguanosine distinguished from oxidative DNA damage biomarkers like 8-OHdG in analytical workflows?

  • Methodological Answer : Unlike 8-OHdG (an oxidative lesion), 8-Bromo-3'-deoxyguanosine is a stable synthetic analog. Chromatographic separation (HPLC or LC-MS/MS) with electrochemical or mass spectrometric detection can differentiate them based on retention times and mass-to-charge ratios. For instance, 8-OHdG analysis requires strict anti-oxidation protocols (e.g., adding TEMPO to prevent artifactual oxidation), whereas brominated analogs are analyzed under standard conditions .

Advanced Research Questions

Q. What experimental challenges arise when incorporating 8-Bromo-3'-deoxyguanosine into oligonucleotides, and how are they resolved?

  • Methodological Answer : Key challenges include steric hindrance from the bromine atom and compatibility with phosphoramidite chemistry. Strategies include using silyl protection (e.g., tert-butyldimethylsilyl groups) at the 3’ and 5’ positions to enhance solubility and prevent side reactions. Post-synthetic deprotection with fluoride-based reagents (e.g., TBAF) ensures high yields. Purity is confirmed via 31P^{31}P-NMR and MALDI-TOF MS .

Q. How do tautomeric and conformational changes in 8-Bromo-3'-deoxyguanosine influence DNA replication fidelity compared to 8-OHdG?

  • Methodological Answer : The bromine atom at C8 induces steric and electronic effects that stabilize the syn conformation, promoting mispairing with adenine during replication—similar to 8-OHdG’s mutagenicity. Studies using 15N^{15}N-NMR and X-ray crystallography reveal distinct tautomeric shifts (e.g., keto-enol equilibria) and hydrogen-bonding patterns. Comparative kinetic assays with DNA polymerases (e.g., Pol β) quantify misincorporation rates, showing brominated analogs as useful proxies for oxidative lesions .

Q. What factors contribute to variability in quantifying 8-Bromo-3'-deoxyguanosine in biological matrices, and how are they controlled?

  • Methodological Answer : Variability arises from matrix effects (e.g., urinary salts interfering with ELISA) and degradation during sample preparation. Chromatographic methods (LC-MS/MS) with isotope-labeled internal standards (e.g., 15N5^{15}N_5-8-Bromo-3'-deoxyguanosine) improve accuracy. Stability studies recommend storing samples at -80°C with antioxidants (e.g., DTT) and avoiding freeze-thaw cycles .

Data Contradictions and Resolution

  • Contradiction : Conflicting reports on the mutagenic potential of 8-Bromo-3'-deoxyguanosine vs. 8-OHdG.
    • Resolution : While both analogs induce syn conformations, brominated derivatives exhibit lower replication bypass efficiency in in vitro assays due to bulkier substituents. Context-dependent studies using shuttle vectors or transgenic cell lines clarify these discrepancies .

Key Research Findings

  • Synthetic Yields : Optimized bromination protocols achieve >85% yields for 8-Bromo-3'-deoxyguanosine derivatives, with purity >95% confirmed via NMR .
  • Structural Insights : IR and 13C^{13}C-NMR data confirm C8 bromination shifts the carbonyl resonance by +5 ppm compared to unmodified deoxyguanosine .
  • Biological Relevance : 8-Bromo-3'-deoxyguanosine serves as a stable probe for studying error-prone DNA repair pathways (e.g., translesion synthesis) without oxidative degradation artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.